molecular formula C10H8F3N3S B11755797 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine

Cat. No.: B11755797
M. Wt: 259.25 g/mol
InChI Key: AVISIPAKTGKGGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine typically involves the condensation of a thiazole derivative with a trifluoromethyl-substituted pyridine. One common method is the reaction of 2-mercapto-5-amino thiazole with 6-(trifluoromethyl)pyridine-3-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound may interact with enzymes and receptors involved in microbial and fungal growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine stands out due to its unique combination of a thiazole ring and a trifluoromethyl-substituted pyridine ring. This structure imparts enhanced stability, bioavailability, and a broad spectrum of biological activities, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

5-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)8-2-1-6(4-15-8)3-7-5-16-9(14)17-7/h1-2,4-5H,3H2,(H2,14,16)

InChI Key

AVISIPAKTGKGGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC2=CN=C(S2)N)C(F)(F)F

Origin of Product

United States

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